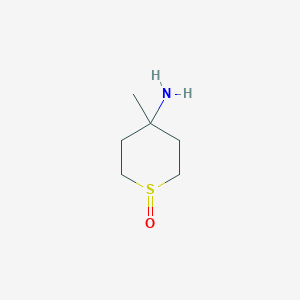amine](/img/structure/B13303269.png)
[1-(4-Chlorophenyl)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C11H16ClN . This compound features a chlorophenyl group attached to an ethylamine chain, which is further substituted with a propyl group. It is a chiral amine that can be used in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium amide or lithium diisopropylamide (LDA) to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)ethylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using in the presence of a to reduce the chlorophenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as or to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced chlorophenyl derivatives
Substitution: Substituted amines, Amides
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of chiral ligands and catalysts for asymmetric synthesis .
Biology: The compound can be used in biological research to study the effects of amine derivatives on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)ethylamine can be explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound can be utilized in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Phenylethylamine: Similar structure but lacks the chlorine substituent on the phenyl ring.
4-Chlorophenylethylamine: Similar structure but lacks the propyl group.
N-Propyl-4-chloroaniline: Similar structure but with an aniline group instead of an ethylamine chain.
Uniqueness: 1-(4-Chlorophenyl)ethylamine is unique due to the presence of both the chlorophenyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
RNVHSKIDXUZHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



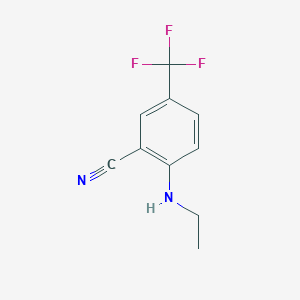
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
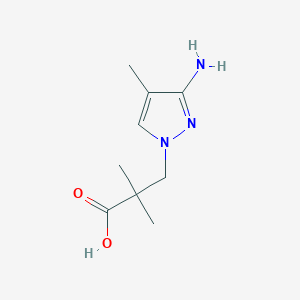
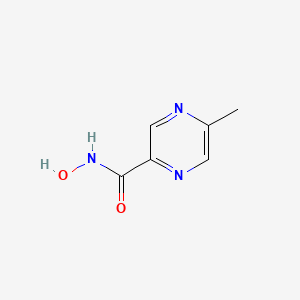
amine](/img/structure/B13303233.png)
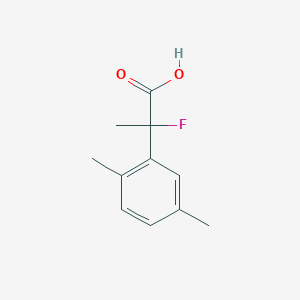

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
